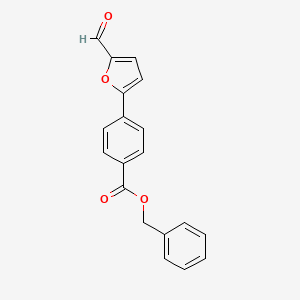

Benzyl 4-(5-formylfuran-2-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-12-17-10-11-18(23-17)15-6-8-16(9-7-15)19(21)22-13-14-4-2-1-3-5-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVNGJBTRZCYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Benzyl 4 5 Formylfuran 2 Yl Benzoate

Precursor Synthesis Pathways and Strategic Disconnections

The retrosynthetic analysis of Benzyl (B1604629) 4-(5-formylfuran-2-yl)benzoate reveals two primary precursors: 4-(5-formylfuran-2-yl)benzoic acid and benzyl alcohol. The synthesis of these precursors, particularly the substituted benzoic acid, involves several strategic approaches.

The synthesis of 4-(5-formylfuran-2-yl)benzoic acid is a critical step. One common route involves the Suzuki coupling reaction. This method typically utilizes a boronic acid derivative of one aromatic ring and a halide of the other, coupled in the presence of a palladium catalyst. For instance, 2-formylfuran-5-boronic acid can be coupled with 4-iodobenzoic acid to yield the desired product. Another approach involves the hydrolysis of the corresponding methyl ester, 4-(5-formylfuran-2-yl)benzoic acid methyl ester. This hydrolysis is often carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification. chemicalbook.com

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield (%) |

| 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester | - | LiOH, CH3OH, H2O; then HCl | 4-(5-Formylfuran-2-yl)benzoic acid | 96 |

| 5-Bromo-2-furaldehyde | 4-Carboxyphenylboronic acid | Palladium catalyst, base | 4-(5-Formylfuran-2-yl)benzoic acid | - |

| 2-Formylfuran-5-boronic acid | 4-Iodobenzoic acid | Palladium catalyst, base | 4-(5-Formylfuran-2-yl)benzoic acid | - |

Data compiled from available synthetic procedures. Yields are representative and may vary based on specific reaction conditions.

The furan-2-carboxaldehyde moiety is a key structural element. The synthesis of its derivatives can be achieved through various methods. The Vilsmeier-Haack reaction, for instance, is a widely used method for the formylation of aromatic and heteroaromatic compounds. In this reaction, furan (B31954) can be treated with a formylating agent, such as a mixture of phosphoryl chloride and dimethylformamide (DMF), to introduce an aldehyde group onto the furan ring. mdpi.com

Another significant method for preparing substituted furan-2-carboxaldehydes is the Meerwein arylation. This reaction involves the diazotization of an aniline derivative, followed by a copper-catalyzed reaction with an activated alkene, such as furan-2-carboxaldehyde itself, to introduce an aryl substituent. For example, 2-bromoaniline can be diazotized and reacted with furan-2-carboxaldehyde in the presence of a copper(II) salt to synthesize 5-(2-bromophenyl)furan-2-carboxaldehyde. nih.govresearchgate.net

5-(Hydroxymethyl)furfural (HMF), a versatile platform chemical derived from biomass, serves as a crucial starting material for a variety of furan derivatives. researchgate.netnih.govmdpi.com The selective oxidation of the hydroxyl group in HMF leads to the formation of 2,5-diformylfuran (DFF). rsc.org This transformation can be achieved using various oxidizing agents and catalytic systems, including metal-based catalysts (e.g., Pd, Ru, Pt) and enzymatic methods. researchgate.netrsc.org The aldehyde group of HMF can also be oxidized to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). rsc.org Further oxidation of both the hydroxyl and aldehyde groups results in the formation of 2,5-furandicarboxylic acid (FDCA). nih.gov These transformations highlight the utility of HMF in accessing a range of functionalized furan synthons necessary for the synthesis of more complex molecules.

| HMF Derivative | Key Transformation | Reagents/Catalysts |

| 2,5-Diformylfuran (DFF) | Selective oxidation of the hydroxyl group | Metal-based catalysts (e.g., Ru), DMSO–K2Cr2O7 |

| 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Selective oxidation of the aldehyde group | Au catalyst, base |

| 2,5-Furandicarboxylic acid (FDCA) | Oxidation of both hydroxyl and aldehyde groups | Noble metal catalysts (Pd, Pt, Ru, Au) |

This table summarizes key transformations of HMF into valuable furan derivatives.

Esterification Strategies for Benzoate (B1203000) Formation

The final step in the synthesis of Benzyl 4-(5-formylfuran-2-yl)benzoate is the formation of the benzyl ester. This can be accomplished through several esterification strategies.

Direct esterification, often referred to as Fischer esterification, involves the reaction of the carboxylic acid, 4-(5-formylfuran-2-yl)benzoic acid, with benzyl alcohol in the presence of an acid catalyst. chemicalbook.com Common catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid. chemicalbook.comorganic-chemistry.org The reaction is typically carried out with heating, and often with the removal of water to drive the equilibrium towards the product. Optimization of reaction conditions such as temperature, catalyst loading, and reaction time is crucial for achieving high yields. chemicalbook.com Enzymatic esterification, using lipases, offers a greener alternative by proceeding under milder conditions and minimizing hazardous waste. researchgate.net

More advanced catalytic systems can also be employed for the esterification process. While palladium catalysis is more commonly associated with C-C and C-N bond formation, certain palladium-catalyzed methods can facilitate esterification. For example, a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation has been reported as an atom-economic approach. organic-chemistry.org Another method involves the reaction of the sodium salt of the carboxylic acid (sodium 4-(5-formylfuran-2-yl)benzoate) with benzyl chloride, often in the presence of a phase-transfer catalyst to enhance the reaction rate. google.comchemicalbook.com

| Esterification Method | Reactants | Catalyst/Reagents | Key Features |

| Fischer Esterification | 4-(5-Formylfuran-2-yl)benzoic acid, Benzyl alcohol | H2SO4 or p-toluenesulfonic acid | Equilibrium-driven, requires water removal |

| Enzymatic Esterification | 4-(5-Formylfuran-2-yl)benzoic acid, Benzyl alcohol | Lipase | Mild conditions, environmentally friendly |

| Reaction with Benzyl Halide | Sodium 4-(5-formylfuran-2-yl)benzoate, Benzyl chloride | Phase-transfer catalyst | Good yields, avoids strong acids |

| Palladium-catalyzed C-H Acyloxylation | 4-(5-Formylfuran-2-yl)benzoic acid, Toluene | Palladium catalyst, oxidant | Atom-economic, direct use of toluene |

This table outlines various strategies for the final esterification step.

Considerations in Advanced Synthetic Design

The sophisticated synthesis of molecules like this compound requires careful consideration of several advanced principles to ensure efficiency, selectivity, and sustainability.

Regioselectivity:

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect in the synthesis of this compound. The furan ring, in particular, presents challenges and opportunities for regioselective functionalization. The C2 and C5 positions of the furan ring are generally more reactive towards electrophilic substitution than the C3 and C4 positions. This inherent reactivity can be exploited to selectively introduce substituents.

In the context of a Suzuki-Miyaura coupling, the regioselectivity is predetermined by the position of the boronic acid (or ester) and the halide on the respective coupling partners. For instance, using 5-formylfuran-2-boronic acid ensures that the aryl group is introduced at the C2 position of the furan ring. The synthesis of this boronic acid precursor must therefore be highly regioselective.

Recent advances in catalysis have provided methods for the regioselective functionalization of furan derivatives, sometimes with catalyst control dictating the position of substitution.

Stereoselectivity:

For the target molecule, this compound, there are no stereocenters, and therefore, stereoselectivity is not a primary concern in its synthesis. However, in the synthesis of related, more complex molecules containing chiral centers, the control of stereochemistry would be paramount.

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include atom economy, the use of renewable feedstocks and safer solvents, and the development of catalytic rather than stoichiometric processes.

Atom Economy:

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgstudymind.co.uk Reactions with high atom economy are desirable as they generate less waste. In the synthesis of this compound, the Suzuki-Miyaura coupling generally has a good atom economy, with the main byproducts being inorganic salts derived from the base used. youtube.com Esterification reactions, depending on the method, can also have high atom economy. For example, a direct dehydrative esterification would have a higher atom economy than a method that uses a coupling reagent that is not incorporated into the final product.

Green Solvents and Catalysts:

The choice of solvent is a major factor in the environmental impact of a synthesis. Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, are often toxic and environmentally harmful. Research has focused on developing greener alternatives, including water, ethanol, and bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF). inovatus.es Aqueous Suzuki-Miyaura reactions have been shown to be effective and offer significant environmental benefits. gctlc.org

The use of highly efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are often preferred as they can be easily separated from the reaction mixture and reused. mdpi.com The development of catalysts from renewable sources, such as palladium nanoparticles synthesized using plant extracts, is also an active area of research. unimi.it

Interactive Data Table: Green Chemistry Metrics for a Hypothetical Suzuki-Miyaura Coupling Step

| Metric | Traditional Method | Green Alternative |

| Solvent | Toluene | Water gctlc.org |

| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous Pd/C (recyclable) mdpi.com |

| Base | Na₂CO₃ | K₂CO₃ |

| Energy Input | High temperature reflux | Lower temperature, shorter reaction time gctlc.org |

| Process Mass Intensity (PMI) | High | Lower |

| E-Factor | High | Lower |

Process Intensification:

Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. nih.gov In the context of synthesizing this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly exothermic reactions. unimi.itacs.org

Microwave-assisted synthesis is another technique for process intensification, often leading to dramatically reduced reaction times and improved yields in reactions like Suzuki-Miyaura couplings and esterifications. mdpi.com

Scalability:

The ability to scale up a synthetic route from the laboratory to an industrial scale is a critical consideration. researchgate.net Reactions that are successful on a small scale may face challenges when performed on a larger scale, such as issues with heat transfer, mixing, and purification. The Suzuki-Miyaura reaction is known to be scalable, and there are numerous examples of its implementation in industrial processes. nih.gov

Scalability studies would involve optimizing reaction parameters such as catalyst loading, reaction time, temperature, and purification methods to ensure a robust and economically viable process for the large-scale production of this compound. This would also include developing procedures for the efficient removal of the palladium catalyst from the final product to meet regulatory requirements for pharmaceuticals and other fine chemicals.

Exploration of Chemical Reactivity and Derivatization Pathways

Reactions Involving the Formyl Functional Group

The aldehyde (formyl) group is a highly reactive functional group, susceptible to a variety of transformations including oxidation, reduction, and nucleophilic additions. These reactions provide a direct route to modify the molecular structure and explore its chemical space.

The formyl group of Benzyl (B1604629) 4-(5-formylfuran-2-yl)benzoate can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the formyl group to the corresponding carboxylic acid can be achieved using various oxidizing agents. While specific studies on Benzyl 4-(5-formylfuran-2-yl)benzoate are not prevalent, the oxidation of similar furan (B31954) aldehydes is well-documented. For instance, the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) is often catalyzed by manganese dioxide (MnO₂) based catalysts. sci-hub.boxnih.govrsc.org These catalysts can further oxidize the formyl groups to carboxylic acids, such as 5-formyl-furan-2-carboxylic acid (FFCA). sci-hub.box This suggests that under controlled conditions, the formyl group of the target molecule could be selectively oxidized.

Reduction: The reduction of the formyl group to a hydroxymethyl group is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing aldehydes and ketones without affecting less reactive ester groups. libretexts.orgquora.com The synthesis of the bioactive compound YC-1, which shares the 3-(5'-hydroxymethyl-2'-furyl) moiety, utilizes the reduction of a formyl group with sodium borohydride, achieving a 79% yield. nih.gov This pathway is directly applicable to this compound to produce its corresponding alcohol derivative. For the reduction of the ester group in addition to the aldehyde, a stronger reducing agent like Lithium aluminium hydride (LiAlH₄) would be required. libretexts.org

Table 1: Representative Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product from this compound | Reference |

|---|---|---|---|

| Oxidation | MnO₂, O₂ | Benzyl 4-(5-carboxyfuran-2-yl)benzoate | sci-hub.box |

| Reduction | NaBH₄ | Benzyl 4-(5-(hydroxymethyl)furan-2-yl)benzoate | nih.gov |

| Reduction | LiAlH₄ | (4-((5-(hydroxymethyl)furan-2-yl)methyl)phenyl)methanol | libretexts.org |

The electrophilic carbon of the formyl group is a prime target for various nucleophiles, leading to carbon-carbon bond formation through condensation and addition reactions.

Condensation Reactions: The Knoevenagel condensation is a classic reaction where an aldehyde reacts with an active methylene (B1212753) compound. Studies have shown that 5-substituted furan-2-carboxaldehydes readily undergo Knoevenagel condensation with compounds like indan-1,3-dione or malonic acid, often in the presence of a basic catalyst like piperidine. damascusuniversity.edu.syresearchgate.netmdpi.com This reaction allows for the extension of the conjugated system. Another important condensation reaction is the Wittig reaction, which converts aldehydes into alkenes using a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.orglibretexts.org This has been applied to formylated furan derivatives to produce various alkene-substituted furans. researchgate.net

Nucleophilic Addition Reactions: Grignard reagents are powerful nucleophiles that add to aldehydes to form secondary alcohols. masterorganicchemistry.comwisc.eduyoutube.comyoutube.com The reaction of furfural (B47365) with alkyl or aryl magnesium halides is a well-established method to introduce a variety of substituents at the carbonyl carbon, yielding a secondary alcohol upon workup. nih.gov This provides a straightforward method to create a chiral center and introduce diverse functional groups onto the this compound scaffold.

Table 2: Key Condensation and Nucleophilic Addition Reactions

| Reaction Name | Reactant | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Furyl-acrylic acid derivative | damascusuniversity.edu.syresearchgate.net |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Styrenylfuran derivative | wikipedia.orgresearchgate.net |

| Grignard Addition | Grignard Reagent (e.g., RMgBr) | Secondary alcohol | nih.gov |

Modification of the formyl group is a key strategy in medicinal chemistry to probe structure-activity relationships (SAR). The development of YC-1 (Lificiguat), a soluble guanylate cyclase stimulator, and its analogs provides a clear example. nih.gov The parent compound features a hydroxymethyl group, obtained from the reduction of a formyl group. nih.gov SAR studies on YC-1 analogs have shown that converting this alcohol group into an ether can significantly increase activity. nih.gov Furthermore, replacing the hydroxymethyl group with other functionalities, such as amines, can modulate the biological profile, highlighting the importance of this position for molecular interaction with biological targets. nih.gov These findings underscore how the reactivity of the formyl group on this compound can be leveraged to generate a library of compounds for biological screening.

Chemical Transformations of the Furan Ring System

The furan ring, while aromatic, exhibits distinct reactivity compared to benzene (B151609). It is more susceptible to electrophilic attack and can participate in cycloaddition reactions, offering further avenues for structural modification.

Electrophilic Aromatic Substitution (EAS): Furan is significantly more reactive than benzene towards electrophiles. chemicalbook.compearson.com Electrophilic substitution occurs preferentially at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediate. chemicalbook.comquora.comanswers.comchegg.com In this compound, both the C2 and C5 positions are already substituted. The presence of the electron-withdrawing formyl and benzoyl groups deactivates the furan ring towards further electrophilic attack. Any subsequent EAS would likely be directed to the C3 or C4 positions, but this would require more forcing conditions and may lead to mixtures of products.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions. rsc.org While electron-rich furans are typically used, recent studies have shown that even electron-poor furan derivatives, such as furfural, can participate in Diels-Alder reactions with reactive dienophiles like maleimides. rsc.org This reaction typically forms a 7-oxanorbornene adduct. rsc.org The reversibility of the furan-maleimide Diels-Alder reaction is a key feature, making it useful in dynamic covalent chemistry and for creating self-healing materials. semanticscholar.org Given the electron-withdrawing nature of the substituents on the furan ring of this compound, it is expected to behave as an electron-poor diene in such cycloadditions.

Table 3: Furan Ring Transformations

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Maleimide | 7-Oxanorbornene adduct | rsc.orgsemanticscholar.org |

| Ring Opening | Acidic conditions | Levulinic acid derivatives | mdpi.commdpi.com |

| Heteroatom Incorporation | Thioamide/Reagents | Thiazole (B1198619) derivatives | pharmaguideline.comyoutube.com |

Beyond substitution and cycloaddition, the furan ring itself can be chemically transformed.

Furan Ring Opening: Under acidic conditions, furan rings, particularly those derived from furfuryl alcohol, can undergo ring-opening reactions to form levulinic acid or its esters. mdpi.commdpi.com This transformation involves the cleavage of the furan ring and the formation of linear keto-acid or keto-ester structures. While this is often considered a side reaction in polymerization, it can be a deliberate synthetic strategy to access different molecular scaffolds. mdpi.com

Heteroatom Incorporation: The furan ring can serve as a precursor for the synthesis of other heterocyclic systems. For example, various methods exist for the synthesis of thiazoles, which are important pharmacophores. pharmaguideline.comorganic-chemistry.orgbepls.com Some synthetic routes, like the Hantzsch thiazole synthesis, start from α-haloketones and thioamides. youtube.com It is conceivable to devise a multi-step sequence where the furan ring of this compound is opened and then re-cyclized with a sulfur and nitrogen source (like a thioamide) to form a thiazole ring, thus incorporating new heteroatoms into the core structure. pharmaguideline.comyoutube.com For instance, the condensation of dithiooxamide (B146897) with aromatic aldehydes can yield thiazolo[5,4-d]thiazoles. mdpi.com

Stability and Degradation Mechanisms of the Furan Moiety

The furan ring, an aromatic heterocycle, endows this compound with a degree of stability, yet it is also susceptible to specific degradation pathways, particularly under harsh conditions. numberanalytics.com Its aromatic character is derived from the delocalization of six π-electrons, which makes it more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom. numberanalytics.comwikipedia.org However, this reactivity also makes it prone to degradation.

Furan derivatives, especially those with aldehyde groups like the subject compound, can be sensitive to thermal processing and acidic conditions. researchgate.net The primary degradation mechanisms involve oxidation and hydrolysis.

Oxidative Degradation : The furan ring is susceptible to oxidation, which can be triggered by air, light, or specific oxidizing agents. This can lead to the formation of reactive intermediates and ultimately ring-opening products. For instance, ozonolysis of furan derivatives results in the cleavage of the C=C double bond and the formation of smaller molecular weight aldehydes and carboxylic acids. researchgate.net The presence of the electron-withdrawing formyl group can influence the electron density of the ring, affecting its susceptibility to oxidation.

Hydrolytic Degradation : Under acidic aqueous conditions, the furan ring can undergo hydrolysis. This process is analogous to the hydrolysis of an enol ether and can lead to the reversible formation of a 1,4-dicarbonyl compound. wikipedia.org The stability of the furan moiety is therefore pH-dependent. Several microorganisms are also known to metabolize furanic compounds, often initiating degradation through oxidative pathways. mdpi.com

Reactivity of the Ester Linkage and Benzyl Moiety

The benzyl ester group is a key functional handle within the molecule, offering pathways for hydrolysis, transesterification, and selective deprotection.

Hydrolytic and Transesterification Reactions

The ester linkage in this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-(5-formylfuran-2-yl)benzoic acid, and benzyl alcohol. This reaction can be catalyzed by acids or bases. wikipedia.orgnih.gov

Acid-Catalyzed Hydrolysis : This is a reversible process, essentially the reverse of Fischer esterification. wikipedia.org It is typically carried out by heating the ester in the presence of a strong acid and excess water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile, leading to the formation of a carboxylate salt and benzyl alcohol. wikipedia.org This method is often preferred for its high yield and irreversibility.

Neutral Hydrolysis : Hydrolysis can also occur in the absence of strong acids or bases at elevated temperatures (between 40°C and 320°C) with water in the liquid phase. google.com

Transesterification is another important reaction of the ester group, allowing the conversion of the benzyl ester into other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. wikipedia.org To drive the reaction to completion, a large excess of the new alcohol is often used, or the leaving benzyl alcohol is removed from the reaction mixture. wikipedia.org

| Reaction Type | Catalyst/Conditions | Products from this compound | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., H₂SO₄), Heat | 4-(5-formylfuran-2-yl)benzoic acid + Benzyl alcohol | Reversible equilibrium process. wikipedia.org |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous strong base (e.g., NaOH, KOH) | Sodium 4-(5-formylfuran-2-yl)benzoate + Benzyl alcohol | Irreversible; basis of soap making. wikipedia.org |

| Neutral Hydrolysis | High temperature water (40-320°C). google.com | 4-(5-formylfuran-2-yl)benzoic acid + Benzyl alcohol | Avoids salt formation from neutralization. google.com |

| Transesterification | Acid or base catalyst, excess of new alcohol (R'-OH) | Alkyl 4-(5-formylfuran-2-yl)benzoate + Benzyl alcohol | Equilibrium driven by excess reagent or removal of product. wikipedia.org |

Selective Modification or Removal of the Benzyl Group

The benzyl group is frequently used as a protecting group for carboxylic acids in organic synthesis because it can be removed under relatively mild conditions that often leave other functional groups intact. thieme-connect.com This selective cleavage, or debenzylation, is a critical strategic step in multi-step syntheses.

Common methods for benzyl ester deprotection include:

Catalytic Hydrogenolysis : This is the most common method, involving hydrogenation over a palladium catalyst (e.g., Pd/C). organic-chemistry.orgox.ac.uk The reaction proceeds under mild conditions to yield the carboxylic acid and toluene. This method is highly efficient but may be incompatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.org

Lewis Acid Cleavage : Lewis acids such as SnCl₄ can selectively cleave benzyl esters to give the corresponding carboxylic acid. researchgate.net This method can be advantageous as other protecting groups like benzyl ethers may remain unaffected. researchgate.net

Oxidative Cleavage : The benzyl group can be oxidized to a benzoate (B1203000), which can then be hydrolyzed under basic conditions. organic-chemistry.org

Silane-Mediated Reduction : A combination of a trialkylsilane (e.g., triethylsilane) and a palladium catalyst offers remarkably mild conditions for cleaving benzyl esters, compatible with sensitive functional groups like aryl halides and alkenes. thieme-connect.com

| Method | Reagents | Key Advantages/Considerations |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency, mild conditions; may reduce other functional groups. organic-chemistry.org |

| Lewis Acid Cleavage | SnCl₄, TiCl₄ | Selective for benzyl esters over benzyl ethers and other groups. researchgate.netacs.org |

| Silane-Mediated Reduction | Et₃SiH, PdCl₂ | Exceptionally mild; compatible with many easily reducible groups. thieme-connect.com |

| Nickel Boride Cleavage | NiCl₂·6H₂O, NaBH₄ | Chemoselectively cleaves benzyl esters in the presence of methyl, ethyl, and other esters. organic-chemistry.org |

Strategic Conjugation and Functionalization Reactions

The furan and benzoate moieties of the molecule are amenable to various carbon-carbon bond-forming reactions, while the aldehyde group and the furan ring itself provide avenues for conjugation to other molecules.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aromatic rings. researchgate.net To utilize these reactions, this compound would first need to be converted into a suitable precursor, such as a halide (e.g., bromo- or iodo-furan derivative) or a boronic acid/ester derivative.

Suzuki Coupling : This reaction couples an organoboron compound (like a furan boronic acid) with an organohalide in the presence of a palladium catalyst and a base. numberanalytics.commdpi.com It is a versatile method for creating biaryl structures. For instance, a brominated version of the title compound could be coupled with various arylboronic acids to introduce substituents onto the furan or benzoate ring.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. researchgate.netmdpi.com This could be used to introduce alkenyl groups onto the furan ring, for example, by reacting a bromo-furan precursor with an alkene. The reaction is pivotal for creating arylated olefins. mdpi.com

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various alkynes to synthesize arylalkyne structures, which are valuable intermediates in organic synthesis. libretexts.orgnih.gov

Computational Chemistry and in Silico Molecular Modeling Investigations

Theoretical Elucidation of Molecular Structure and Conformation

Understanding the three-dimensional structure and conformational flexibility of Benzyl (B1604629) 4-(5-formylfuran-2-yl)benzoate is fundamental to comprehending its properties. Theoretical models serve as a powerful tool to map its structural landscape.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic structure of a compound from first principles. For Benzyl 4-(5-formylfuran-2-yl)benzoate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are critical for predicting reactivity and intermolecular interactions.

DFT studies on furan (B31954) derivatives have shown that such analyses can reveal key electronic parameters. researchgate.net Calculations would typically be performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The resulting data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are essential for assessing the molecule's electronic stability and susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -1027.45 | The total electronic energy of the optimized molecule in its ground state. |

| Energy of HOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| Energy of LUMO (eV) | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.70 | A measure of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.21 | Indicates the overall polarity of the molecule. |

The biological activity of a molecule is often dictated by a specific low-energy conformation. This compound possesses several rotatable bonds: between the furan and benzoate (B1203000) rings, within the ester linkage, and in the benzyl group. Conformational analysis is performed to identify the most stable three-dimensional arrangements (energy minima) and the energy barriers between them.

This analysis involves systematically rotating the key dihedral angles and calculating the potential energy at each step. This generates a potential energy surface, from which low-energy conformers can be identified. Such studies reveal the molecule's flexibility and the preferred spatial orientation of its functional groups, which is critical for its interaction with biological targets.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer ID | Dihedral Angle 1 (°) (C-C-O-C ester) | Dihedral Angle 2 (°) (C-C bond furan-phenyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Conf-1 (Global Minimum) | 178.5 | 25.1 | 0.00 | 75.4 |

| Conf-2 | -175.2 | -28.3 | 0.85 | 18.2 |

| Conf-3 | 5.4 | 30.5 | 2.10 | 6.4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This predictive tool is essential in drug discovery for optimizing lead compounds. For a QSAR study involving this compound, a dataset of structurally similar furan derivatives with known biological activities would be required. nih.goveurjchem.com

The first step in QSAR is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be classified into several categories: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies).

For a series of analogues based on the this compound scaffold, hundreds of descriptors would be generated. Feature selection algorithms are then used to choose a small subset of non-correlated descriptors that have the most significant impact on the biological activity, preventing model overfitting.

Table 3: Examples of Molecular Descriptors Relevant for a QSAR Study

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Electronic | LogP | Octanol-water partition coefficient, representing lipophilicity. |

| Quantum-Chemical | LUMO Energy | Electron-accepting capability. |

Once relevant descriptors are selected, a mathematical model is built, often using techniques like Multiple Linear Regression (MLR). The robustness and predictive power of this QSAR model must be rigorously validated. nih.gov This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds that were not used to build the model. Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the Fischer F-statistic are used to assess the model's quality. researchgate.net

Table 4: Hypothetical Statistical Validation Parameters for a QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.88 | Indicates that 88% of the variance in the biological activity is explained by the model. |

| Q² (Cross-Validation Coefficient) | 0.75 | A measure of the model's internal predictive ability; a value > 0.5 is considered good. |

| R²_pred (External Validation) | 0.81 | Measures the predictive power on an external test set. |

| F-statistic | 45.6 | Indicates the statistical significance of the model. A high value suggests a meaningful relationship. |

| Number of Compounds | 30 | The total number of compounds in the dataset (training + test set). |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. ijper.org This method is crucial for hypothesis-driven drug design, providing insights into the specific interactions that stabilize the ligand-protein complex. For this compound, docking studies can predict its binding affinity and mode of interaction with a given biological target. innovareacademics.innih.gov

The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's conformational flexibility is explored within the binding pocket, and various poses are scored based on a scoring function that estimates binding affinity (e.g., in kcal/mol). Analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the formyl or ester carbonyls), hydrophobic interactions, and pi-pi stacking (from the aromatic rings). ijper.orgresearchgate.net

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value / Description |

|---|---|

| Protein Target (PDB ID) | e.g., 3L5E (Human Aldose Reductase) |

| Docking Score (kcal/mol) | -8.9 |

| Estimated Binding Energy (kcal/mol) | -9.2 |

| Key Interacting Residues | Tyr48, His110, Trp111, Ser210 |

| Types of Interactions | Hydrogen Bond: Formyl oxygen with Tyr48. Pi-Pi Stacking: Furan ring with Trp111. Pi-Alkyl: Benzyl ring with Val47. |

Advanced Molecular Dynamics and Simulation Studies

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of conformational changes and the influence of the solvent environment over time.

The simulations would track the root-mean-square deviation (RMSD) of the protein and ligand atoms over time to assess the stability of the complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. wikipedia.org Although computationally intensive, FEP can provide highly accurate predictions of binding affinity, making it a valuable tool in lead optimization. researchgate.net In the context of this compound, FEP could be used to predict how modifications to its structure—for instance, altering the substituent on the furan ring or the benzyl group—would affect its binding affinity to target enzymes.

The table below presents a hypothetical comparison of binding free energies for this compound and a related analogue, calculated using the MM/PBSA method.

| Compound | Target Protein | ΔG_bind (kcal/mol) (Hypothetical) | Key Contributing Energy Terms (Hypothetical) |

|---|---|---|---|

| This compound | COX-2 | -10.5 | van der Waals, Electrostatic |

| Benzyl 4-(5-methylfuran-2-yl)benzoate | COX-2 | -9.8 | van der Waals, Solvation |

Note: The data in this table is for illustrative purposes to demonstrate the output of binding free energy calculations and does not represent actual calculated values.

Role As a Chemical Scaffold and Precursor in Advanced Chemical Applications

Contribution to Polymer Chemistry and Macromolecular Systems

The reactive functionalities of Benzyl (B1604629) 4-(5-formylfuran-2-yl)benzoate suggest its potential as a monomer or a modifying agent in polymer chemistry. Furan-based polymers are gaining interest as materials derived from renewable resources. acs.orgrsc.org

The formyl group can participate in various polymerization reactions. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines to form poly(Schiff base)s. The aromatic rings of the benzoate (B1203000) and benzyl groups can enhance the thermal stability and mechanical properties of the resulting polymers.

Furthermore, the furan (B31954) ring itself is a reactive diene and can participate in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool in polymer chemistry for creating cross-linked networks or for polymer modification. wikipedia.orgoup.com The reversible nature of the furan-maleimide Diels-Alder reaction, in particular, is exploited in the development of self-healing and recyclable thermoset materials. wikipedia.org Benzyl 4-(5-formylfuran-2-yl)benzoate could potentially be incorporated into polymer chains, with the furan moiety available for subsequent cross-linking via the Diels-Alder reaction.

The benzyl benzoate portion of the molecule also has relevance in polymer science. Benzyl benzoate is used as a plasticizer, an additive that increases the flexibility and durability of polymers such as cellulose derivatives. researchgate.netresearchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound contains several features that could drive self-assembly into ordered supramolecular architectures.

The planar and aromatic nature of the furan and benzoate rings can promote π–π stacking interactions, which are crucial in the self-assembly of many organic molecules. researchgate.net Furan-embedded heteroarenes have been shown to self-assemble into nanostructures with tunable shapes and sizes. nih.gov

The formyl group can participate in the formation of hydrogen bonds, either with itself or with other hydrogen bond donors or acceptors. The oxygen atoms of the ester group can also act as hydrogen bond acceptors. Benzoic acid derivatives are well-known to form supramolecular structures through intermolecular hydrogen bonding. researchgate.net

The combination of π–π stacking and hydrogen bonding could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular structures. These organized assemblies can exhibit interesting properties and have potential applications in areas such as organic electronics, sensing, and nanotechnology. For example, macrocyclic oligofurans have been studied for their potential to self-assemble into organic nanotubes through π–π stacking. researchgate.net

Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (B1604629) 4-(5-formylfuran-2-yl)benzoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton of the formyl group on the furan (B31954) ring would likely appear as a singlet in the downfield region, typically around 9.0-10.0 ppm. The protons of the furan ring should present as two doublets, characteristic of a 2,5-disubstituted furan. The aromatic protons of the benzoate (B1203000) and benzyl groups would resonate in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their substitution. The benzylic methylene (B1212753) protons are anticipated to show a characteristic singlet at approximately 5.0-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm, while the aldehydic carbonyl carbon would be found further downfield, typically between 180-200 ppm. The furan and benzene (B151609) ring carbons would display signals in the aromatic region of the spectrum, generally from 110-160 ppm. The benzylic methylene carbon is expected to resonate around 60-70 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.0 - 10.0 (s) | 180 - 200 |

| Furan CH | 6.5 - 7.5 (d) | 110 - 160 |

| Benzoate Ar-H | 7.0 - 8.5 (m) | 120 - 140 |

| Benzyl Ar-H | 7.0 - 7.5 (m) | 125 - 135 |

| Benzylic CH₂ | 5.0 - 5.5 (s) | 60 - 70 |

| Ester C=O | - | 160 - 170 |

Note: The data presented are predicted values based on the analysis of structurally similar compounds and may not represent the exact experimental values for Benzyl 4-(5-formylfuran-2-yl)benzoate.

High-Accuracy Mass Spectrometry (MS) Techniques

High-accuracy mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. For this compound (C₁₉H₁₄O₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the ester group, while the aldehydic C=O stretch would likely appear around 1680-1700 cm⁻¹. The C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching bands for the aromatic and furan rings would be observed in the 1400-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The extended conjugation in this compound, involving the furan ring, the benzene ring, and the formyl group, is expected to result in strong UV absorption. The spectrum would likely show characteristic π-π* transitions. As the molecule is achiral, chiroptical methods such as Circular Dichroism (CD) would not be applicable unless the compound is resolved into enantiomers through the introduction of a chiral center or is studied in a chiral environment.

Advanced Chromatographic Separations (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be a suitable method for purity determination. A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a key identifier under specific chromatographic conditions. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, providing both separation and mass spectral data, which aids in the identification and quantification of the compound.

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure would provide unambiguous confirmation of the compound's connectivity and conformation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Benzyl 4-(5-formylfuran-2-yl)benzoate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via esterification or coupling reactions. For example, a modified procedure involves reacting benzoyl chloride derivatives with furan-containing intermediates under anhydrous conditions. Electron-withdrawing groups (e.g., nitro) on the benzoyl chloride improve reaction efficiency due to enhanced electrophilicity, yielding up to 92% compared to electron-donating groups (e.g., methoxy) at 83% . Optimization includes using potassium carbonate as a base and dimethylformamide (DMF) as a solvent, with reaction monitoring via TLC .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the furan and benzoate moieties (e.g., singlets at δ 9.61–9.63 for the formyl group and δ 5.32–5.40 for methylene protons) . High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy validate molecular weight and functional groups, respectively. High-Performance Liquid Chromatography (HPLC) ensures purity ≥95% .

Q. What handling and storage protocols are recommended to maintain compound stability?

- Methodology : Store in sealed containers at room temperature in a dry, ventilated environment to prevent hydrolysis or oxidation. Use personal protective equipment (PPE) during handling to avoid inhalation or dermal exposure. Re-seal containers immediately after use to minimize moisture ingress .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoate ring) impact biological activity?

- Methodology : Substituents like nitro (electron-withdrawing) or methoxy (electron-donating) groups alter cholinesterase inhibition. For instance, 4-nitro derivatives exhibit stronger acetylcholinesterase (AChE) inhibition (IC50 = 3.25 µM) than 3,4-dimethoxy analogs (IC50 = 8.45 µM) due to enhanced binding to catalytic residues. Molecular docking (e.g., using PDB 1EVE) identifies hydrogen bonding between the formyl group and Ser203 in AChE .

Q. How can discrepancies between computational docking predictions and experimental enzyme inhibition data be resolved?

- Methodology : Validate docking results by correlating binding free energy scores with in vitro IC50 values. For example, compound 1 (4-nitro derivative) showed higher docking scores (-9.2 kcal/mol) and lower IC50, aligning with experimental data. Adjust force fields or solvation models in docking software to better reflect physiological conditions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology : Introduce hydrophilic groups (e.g., ethoxy or hydroxy) on the benzoate ring or furan moiety. Ethoxy-substituted analogs demonstrate enhanced aqueous solubility compared to methyl or benzyl derivatives, as shown in comparative studies with coumarin-based analogs . Micellar encapsulation using non-ionic surfactants (e.g., Tween-80) can also improve bioavailability .

Q. How can synthesis be scaled while maintaining yield and purity?

- Methodology : Transition from batch to flow chemistry for controlled reaction conditions. Pilot-scale trials using anhydrous DMF and excess benzoyl chloride (1.2 equiv) achieve consistent yields. Implement inline HPLC monitoring and automated crystallization to ensure purity ≥90% during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.